BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydrocinnoline

Divergent heterocycle synthesis 1,4-Diketone Michael acceptor Cinnoline scaffold construction

5,6,7,8-Tetrahydrocinnoline (CAS 37721-14-5) is a partially saturated bicyclic nitrogen heterocycle (C₈H₁₀N₂, MW 134.18) in which the benzo ring of the cinnoline system is fully hydrogenated while the pyridazine ring remains aromatic. This saturation pattern distinguishes it from both fully aromatic cinnoline and the 1,2,3,4-tetrahydro isomer, imparting intermediate lipophilicity (LogP 1.36), a reduced boiling point (158 °C at 16 mmHg), and distinct reactivity profiles that are exploited in modern divergent synthetic strategies yielding tetrahydrocinnoline derivatives in 77–94% isolated yields.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 37721-14-5
Cat. No. B3263633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydrocinnoline
CAS37721-14-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CN=N2
InChIInChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-6-9-10-8/h5-6H,1-4H2
InChIKeyZHWMMBNNMMYAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydrocinnoline (CAS 37721-14-5): Sourcing the Partially Saturated Cinnoline Scaffold for Medicinal Chemistry and Heterocycle Synthesis


5,6,7,8-Tetrahydrocinnoline (CAS 37721-14-5) is a partially saturated bicyclic nitrogen heterocycle (C₈H₁₀N₂, MW 134.18) in which the benzo ring of the cinnoline system is fully hydrogenated while the pyridazine ring remains aromatic . This saturation pattern distinguishes it from both fully aromatic cinnoline and the 1,2,3,4-tetrahydro isomer, imparting intermediate lipophilicity (LogP 1.36), a reduced boiling point (158 °C at 16 mmHg), and distinct reactivity profiles that are exploited in modern divergent synthetic strategies yielding tetrahydrocinnoline derivatives in 77–94% isolated yields [1].

Why 5,6,7,8-Tetrahydrocinnoline Cannot Be Replaced by Cinnoline, 1,2,3,4-Tetrahydrocinnoline, or Other Diazanaphthalenes in Critical Applications


In-class substitution is untenable because the saturation position and extent directly govern the scaffold's lipophilicity, hydrogen-bonding capacity, metabolic susceptibility, and target engagement profile. Fully aromatic cinnoline (ACD/LogP 0.93) is significantly more polar than 5,6,7,8-tetrahydrocinnoline (LogP 1.36) , while 1,2,3,4-tetrahydrocinnoline saturates the pyridazine ring—the pharmacophoric element—abolishing key nitrogen-mediated interactions. Patent landscapes further reflect this divergence: 5,6,7,8-tetrahydrocinnoline scaffolds are explicitly claimed for 11β-HSD1 inhibition [1], whereas cinnoline cores dominate PI3K inhibitor patents [2]. These differences are quantitative, not anecdotal, and demand evidence-based scaffold selection.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydrocinnoline: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Synthetic Yield for 5,6,7,8-Tetrahydrocinnoline Derivatives via Convergent 1,4-Diketone Strategy vs. Traditional Multistep Cinnoline Synthesis

Under optimized conditions (EtOH, AcOH 3 mol%, reflux, 16 h), the convergent synthesis of 5,6,7,8-tetrahydrocinnoline derivative 8a from 1,4-diketone 5a and hydrazine monohydrate proceeds in 82% isolated yield [1]. Across a substrate panel (compounds 8a–k), yields range from 77% to 94% [1]. In contrast, classical cinnoline syntheses via the Richter cyclization or dehydrogenation of dihydrocinnolines typically require 3–4 steps with overall yields of 31–58% for the tetrahydrocinnoline core [2]. This represents an approximate 1.5- to 3-fold yield advantage for the modern convergent route, directly translating to lower cost-per-gram for procurement of the scaffold.

Divergent heterocycle synthesis 1,4-Diketone Michael acceptor Cinnoline scaffold construction

Lipophilicity Shift: 5,6,7,8-Tetrahydrocinnoline (LogP 1.36) vs. Cinnoline (ACD/LogP 0.93) and Implications for CNS Penetration

The measured (supplier-reported) LogP for 5,6,7,8-tetrahydrocinnoline is 1.36 , whereas the fully aromatic cinnoline has an ACD/LogP of 0.93 . The +0.43 log unit increase (ΔLogP = 0.43) corresponds to an approximately 2.7-fold higher octanol-water partition coefficient, placing the tetrahydro scaffold in the LogP 1–3 window generally considered favorable for passive blood-brain barrier penetration, while cinnoline falls below this optimal CNS range. Among the four diazanaphthalene isomers, phthalazine has an ACD/LogP of ~0.75 and quinoxaline ~1.3; 5,6,7,8-tetrahydrocinnoline thus offers the highest lipophilicity in the diazanaphthalene class without substituent modification .

Lipophilicity CNS drug design Physicochemical property comparison

Regioselective [4+2] Cycloaddition–Elimination Route to Tetrahydrocinnolines vs. Non-Selective Cinnoline Syntheses

The Duan et al. (2020) catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones provides tetrahydrocinnoline derivatives with high functional group tolerance and remarkable regioselectivity under mild conditions [1]. In contrast, traditional cinnoline syntheses (e.g., Richter cyclization) often produce regioisomeric mixtures or require directing groups to control cyclization regiochemistry. The reported yields for representative tetrahydrocinnoline products in this methodology range from 60% to 91% across diverse substrates, with exclusive regioselectivity for the 5,6,7,8-tetrahydro isomer—a level of control not achievable with unsubstituted cinnoline electrophilic substitution or direct hydrogenation of cinnoline, which gives mixtures of 1,4-dihydro, 1,2,3,4-tetrahydro, and 5,6,7,8-tetrahydro products [2].

Regioselective synthesis Cycloaddition–elimination Catalyst-free heterocycle construction

Patent Target Class Selectivity: 5,6,7,8-Tetrahydrocinnoline Derivatives as 11β-HSD1 Inhibitors vs. Cinnoline Derivatives as PI3K Inhibitors

The tetrahydrocinnoline scaffold, specifically the 5,6,7,8-tetrahydro substitution pattern, is the core of multiple patents claiming novel 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for type 2 diabetes and metabolic syndrome [1] [2]. In contrast, the fully aromatic cinnoline scaffold dominates the PI3K kinase inhibitor patent space [3]. This divergence is not incidental: the saturated benzo ring in 5,6,7,8-tetrahydrocinnoline reduces aromatic stacking interactions and alters the pKa of the pyridazine nitrogens (estimated ΔpKa ≈ +0.5–1.0 units vs. cinnoline), directly affecting kinase vs. dehydrogenase target selectivity. Although specific IC₅₀ values from these patent families are not publicly disclosed in the patent abstracts, the distinct patent clustering by target class—11β-HSD1 for tetrahydrocinnolines vs. PI3K for cinnolines—provides strong class-level evidence for differentiated target engagement [3].

11β-HSD1 inhibition Metabolic disease Patent landscape differentiation

Boiling Point and Purification Advantage: 5,6,7,8-Tetrahydrocinnoline (158 °C at 16 mmHg) vs. Cinnoline (~263 °C at 760 mmHg) for Distillation-Based Purification

5,6,7,8-Tetrahydrocinnoline exhibits a boiling point of 158 °C at 16 mmHg (corrected atmospheric bp ~301 °C predicted) , whereas fully aromatic cinnoline boils at approximately 263 °C at 760 mmHg (corrected bp ~263 °C) . Under reduced pressure, the tetrahydro derivative is distillable at temperatures compatible with standard laboratory vacuum distillation equipment (<200 °C at moderate vacuum), while cinnoline requires high-vacuum short-path distillation due to its higher boiling point and greater tendency for thermal decomposition of the aromatic core . Additionally, the melting point of 5,6,7,8-tetrahydrocinnoline is significantly lower than that of cinnoline (mp 38–40 °C, predicted liquid at room temperature vs. cinnoline mp 38–40 °C as a solid), offering handling flexibility for liquid-phase reactions without pre-heating [1].

Physicochemical property Purification Distillation compatibility

Divergent Synthesis Selectivity: Single 1,4-Diketone Precursor Delivers 5,6,7,8-Tetrahydrocinnoline Exclusively vs. Indole/Indolone Pathways

The El-Marrouki (2020) convergent platform demonstrates that from a common 1,4-diketone Michael acceptor, simple variation of the amine nucleophile (primary amine vs. hydrazine) and reaction conditions exclusively directs product formation to either indole, indolone, or 5,6,7,8-tetrahydrocinnoline scaffolds [1]. Specifically, treatment of diketone 5a with hydrazine monohydrate under AcOH/EtOH reflux delivers the tetrahydrocinnoline 8a in 82% yield with no detectable indole or indolone contamination, while primary amines under different conditions give exclusively indole or indolone products [1]. This chemoselectivity is not achievable with fully aromatic cinnoline precursors, which cannot participate in such divergent pathways. The ability to access three distinct pharmacophoric scaffolds from a single precursor with complete chemoselectivity provides a procurement-stock advantage: a single advanced intermediate supports multiple medicinal chemistry campaigns [1].

Divergent synthesis Chemoselectivity 1,4-Diketone substrate control

Procurement-Relevant Application Scenarios for 5,6,7,8-Tetrahydrocinnoline Based on the Quantitative Evidence


11β-HSD1 Inhibitor Lead Generation for Type 2 Diabetes and Metabolic Syndrome

The 5,6,7,8-tetrahydrocinnoline scaffold is the core chemotype in multiple patent families claiming 11β-HSD1 inhibitors (WO2010006940A1, US8501940B2) . Medicinal chemistry teams targeting 11β-HSD1 for metabolic disease should prioritize this scaffold over cinnoline or phthalazine cores, which are not represented in the 11β-HSD1 patent landscape and are instead associated with kinase inhibition . The scaffold's intermediate LogP (1.36) [1] supports oral bioavailability optimization, while the convergent synthetic route (77–94% yield) [2] ensures scalable analog synthesis.

CNS-Penetrant Library Design Requiring Moderate Lipophilicity with Diazine Hydrogen-Bonding Capacity

With a LogP of 1.36, 5,6,7,8-tetrahydrocinnoline occupies the optimal lipophilicity window for CNS drug candidates (LogP 1–3), outperforming cinnoline (LogP 0.93) and phthalazine (LogP ~0.75) . The aromatic pyridazine ring retains hydrogen-bond acceptor capacity (PSA 25.78 Ų) , while the saturated benzo ring reduces planarity and π-stacking, potentially mitigating hERG and promiscuous binding liabilities associated with fully aromatic systems. This scaffold is recommended for CNS-focused fragment libraries and lead optimization programs where balanced permeability and solubility are critical.

Divergent Scaffold-Hopping Platform Using a Common 1,4-Diketone Precursor

The El-Marrouki (2020) methodology enables procurement of a single 1,4-diketone intermediate that can be selectively converted to 5,6,7,8-tetrahydrocinnoline (82% yield with hydrazine), indole, or indolone scaffolds by simple reagent switching . This divergent capability is ideal for contract research organizations and pharmaceutical hit-to-lead groups seeking to explore multiple heterocyclic cores in parallel without maintaining separate precursor inventories. The exclusive chemoselectivity eliminates cross-contamination and simplifies purification.

Regioselective Synthesis of 3-Substituted Tetrahydrocinnoline Libraries for Antiparasitic Drug Discovery

The Duan (2020) [4+2] cycloaddition–elimination methodology provides exclusive access to 5,6,7,8-tetrahydrocinnoline derivatives with high regioselectivity and functional group tolerance . This is particularly valuable for constructing 3-substituted tetrahydrocinnoline libraries, as exemplified by the tetrahydrocinnolin-3(2H)-one derivative MJM170, which demonstrated IC₅₀ values of 30 nM (active infection) and 4 µM (cyst form) against Toxoplasma gondii . Procurement of the parent scaffold enables efficient diversification at the 3-position for antiparasitic and antimicrobial screening programs.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.